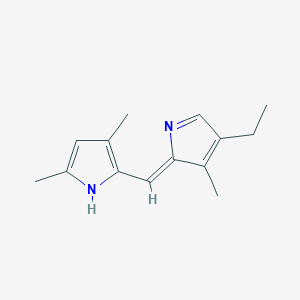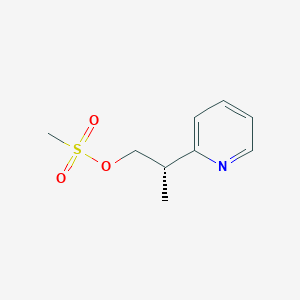
(S)-2-(pyridin-2-yl)propyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(pyridin-2-yl)propyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a pyridine ring attached to a propyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyridin-2-yl)propyl methanesulfonate typically involves the reaction of (S)-2-(pyridin-2-yl)propan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(S)-2-(pyridin-2-yl)propan-1-ol+methanesulfonyl chloride→(S)-2-(pyridin-2-yl)propyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反応の分析
Types of Reactions
(S)-2-(pyridin-2-yl)propyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, although these are less common for the sulfonate ester itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyridine ring.
Major Products
Nucleophilic Substitution: The major products are typically the corresponding substituted pyridine derivatives.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include various oxidized or reduced forms of the pyridine ring.
科学的研究の応用
(S)-2-(pyridin-2-yl)propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (S)-2-(pyridin-2-yl)propyl methanesulfonate involves the formation of a covalent bond between the methanesulfonate group and a nucleophilic site on the target molecule. This reaction can modify the structure and function of the target, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2-(pyridin-2-yl)propyl methanesulfonate: The enantiomer of the compound, which may have different reactivity and biological activity.
2-(pyridin-2-yl)ethyl methanesulfonate: A structurally similar compound with a shorter alkyl chain.
2-(pyridin-2-yl)propyl tosylate: A related sulfonate ester with a tosylate group instead of a methanesulfonate group.
Uniqueness
(S)-2-(pyridin-2-yl)propyl methanesulfonate is unique due to its specific stereochemistry and the presence of the methanesulfonate group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in nucleophilic substitution reactions makes it a valuable tool in synthetic chemistry and bioconjugation applications.
特性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
[(2S)-2-pyridin-2-ylpropyl] methanesulfonate |
InChI |
InChI=1S/C9H13NO3S/c1-8(7-13-14(2,11)12)9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |
InChIキー |
RTPOCJKBNHDZGL-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](COS(=O)(=O)C)C1=CC=CC=N1 |
正規SMILES |
CC(COS(=O)(=O)C)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
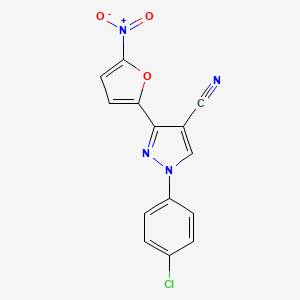
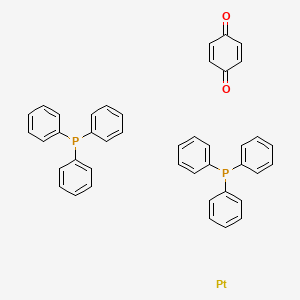

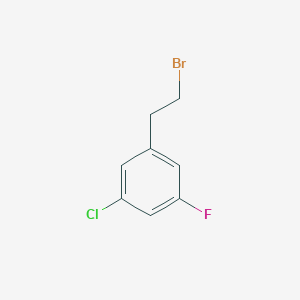
![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
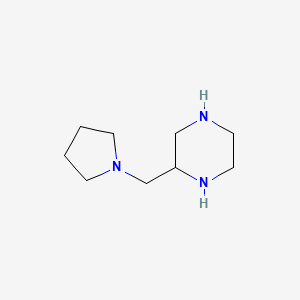

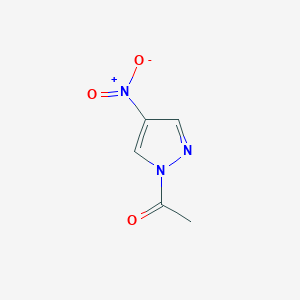
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
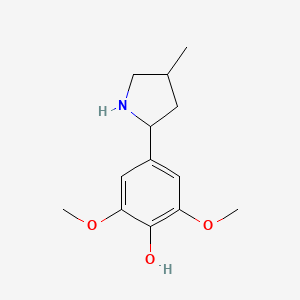
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
